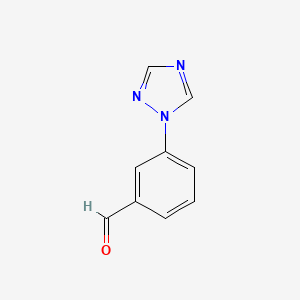

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Overview

Description

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1H-1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

The primary target of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with its target, AChE, by binding to the active site of the enzyme . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . This interaction can inhibit the activity of AChE, leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine in the synaptic cleft, terminating the signal transmission. When AChE is inhibited, acetylcholine accumulates in the synaptic cleft, leading to prolonged signal transmission .

Result of Action

The result of the action of this compound is the inhibition of AChE, leading to an increase in acetylcholine levels. This can have various effects depending on the specific context. For example, in the context of Alzheimer’s disease, increased acetylcholine levels can potentially alleviate symptoms related to memory loss and cognitive impairment .

Biochemical Analysis

Biochemical Properties

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The compound’s triazole ring can bind to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine. This interaction is crucial for developing therapeutic agents for neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound has been shown to interact with other enzymes and proteins, potentially modulating their activity and influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can influence the expression of genes involved in cell cycle regulation and apoptosis, leading to the suppression of tumor growth . Moreover, the compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . The triazole ring of the compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of the compound and a reduction in its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and modulating enzyme activity . At higher doses, this compound can exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . It is crucial to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, this compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in shifts in energy production and utilization . These effects on metabolic pathways are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for determining the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be found in the cytoplasm, where it influences metabolic pathways and enzyme activity . Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with 1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic aromatic substitution reaction where benzaldehyde is treated with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 3-(1H-1,2,4-Triazol-1-yl)benzoic acid.

Reduction: 3-(1H-1,2,4-Triazol-1-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the bioactivity of the triazole ring.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.

Comparison with Similar Compounds

- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

- 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Comparison: 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is unique due to the position of the triazole ring on the benzaldehyde moiety. This positional isomerism can lead to differences in reactivity and biological activity. For instance, the 3-position substitution may result in distinct steric and electronic effects compared to the 2- or 4-position, influencing the compound’s interaction with biological targets and its overall chemical behavior.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound has the molecular formula , featuring a benzaldehyde functional group attached to a 1H-1,2,4-triazole ring. The triazole moiety is known for its ability to form hydrogen bonds and engage in various biochemical interactions, making it a valuable scaffold in drug design.

Target Enzymes

The primary target of this compound is acetylcholinesterase (AChE) . The compound inhibits AChE by binding to its active site, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease, where enhancing cholinergic transmission may alleviate cognitive deficits.

Biochemical Pathways

The inhibition of AChE disrupts normal cholinergic signaling, which can result in prolonged neurotransmission. This effect can enhance synaptic communication but may also lead to toxicity at high concentrations. Additionally, studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Research indicates that compounds containing triazole rings, including this compound, possess notable antimicrobial activity. These compounds have been evaluated against several pathogens and demonstrated effectiveness in inhibiting bacterial growth .

Anticancer Activity

This compound has shown promising anticancer properties through various studies:

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.6 | Doxorubicin | 19.7 |

| HCT-116 | 23.9 | Doxorubicin | 22.6 |

These results suggest that this compound may serve as a lead structure for developing new anticancer agents .

Study on Antimycobacterial Activity

A study synthesized hydrazone derivatives from this compound and tested their antimycobacterial activity against Mycobacterium tuberculosis. The derivatives exhibited varying degrees of activity, with some showing significant inhibition of bacterial growth . This highlights the potential of triazole derivatives in treating tuberculosis.

Cytotoxicity Assessment

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound effectively induces apoptosis in cancer cells while sparing normal cells at lower concentrations .

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKBHMJLDGOYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594502 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-54-8 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.